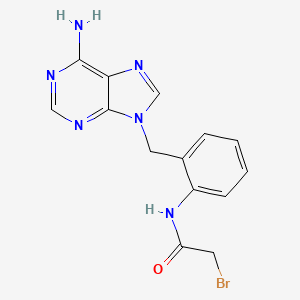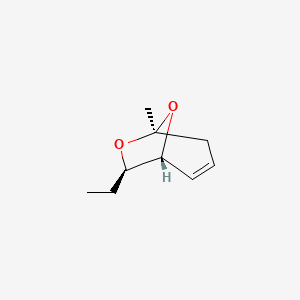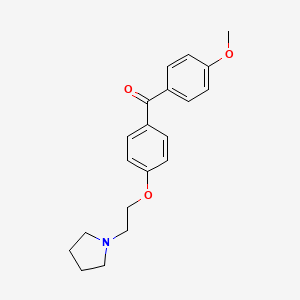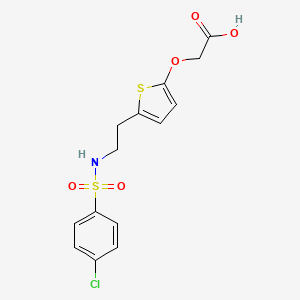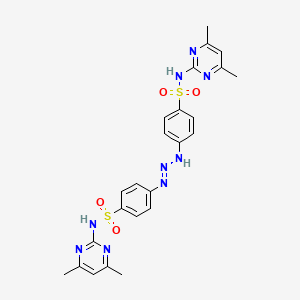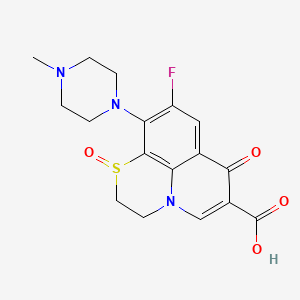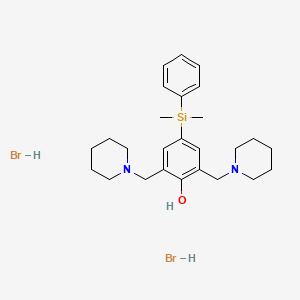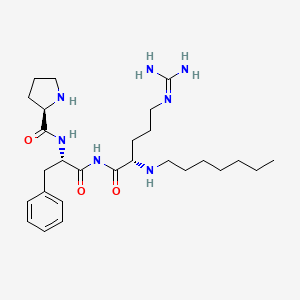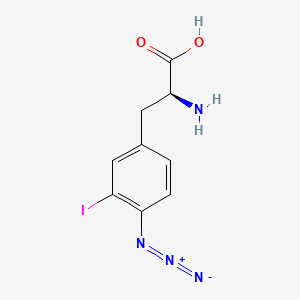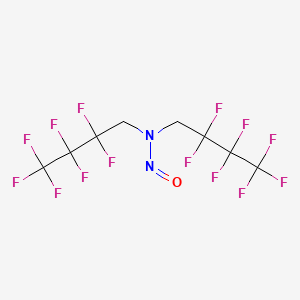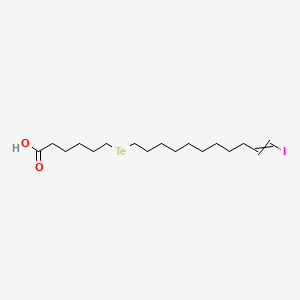
Sc-alpha alpha delta 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Sc-alpha alpha delta 9 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The compound is typically synthesized through a series of reactions including amidation, esterification, and carbamoylation. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity . Industrial production methods are similar but scaled up to accommodate larger quantities, with additional purification steps to meet regulatory standards.
Chemical Reactions Analysis
Sc-alpha alpha delta 9 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Sc-alpha alpha delta 9 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phospholipid metabolism and enzyme inhibition.
Biology: The compound’s ability to inhibit phospholipase C makes it a valuable tool for studying cell signaling pathways.
Mechanism of Action
Sc-alpha alpha delta 9 exerts its effects primarily through the inhibition of phospholipase C. This enzyme plays a crucial role in the hydrolysis of phospholipids, leading to the generation of second messengers involved in cell signaling. By inhibiting phospholipase C, this compound disrupts these signaling pathways, resulting in reduced cell proliferation and oncogenic activity . The compound’s structural resemblance to phospholipids allows it to effectively bind to the enzyme’s active site, blocking its activity .
Comparison with Similar Compounds
Sc-alpha alpha delta 9 is unique in its dual functionality as both a phospholipase C inhibitor and an anti-proliferative agent. Similar compounds include:
Properties
CAS No. |
219905-91-6 |
|---|---|
Molecular Formula |
C40H48N4O6 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
5-[benzyl-[2-[(2,5-diphenyl-1,3-oxazole-4-carbonyl)amino]ethyl]amino]-2-(decanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C40H48N4O6/c1-2-3-4-5-6-7-17-24-34(45)42-33(40(48)49)25-26-35(46)44(29-30-18-11-8-12-19-30)28-27-41-38(47)36-37(31-20-13-9-14-21-31)50-39(43-36)32-22-15-10-16-23-32/h8-16,18-23,33H,2-7,17,24-29H2,1H3,(H,41,47)(H,42,45)(H,48,49) |
InChI Key |
WEKFGLUSHCQPGG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC(CCC(=O)N(CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCC(=O)N(CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C(=O)O |
Synonyms |
4-(benzyl-(2-((2,5-diphenyl-oxazole-4-carbonyl)-amino)-ethyl)-carbamoyl)-2-decanoylamino butyric acid SC alphaalphadelta9 SC-alphaalphadelta9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


